{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-5-1-4-8-15(12)21-10-9-19-14-7-3-2-6-13(14)18-16(19)11-20/h1-8,20H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBWGGBYCMYBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst-Free Oxidative Cyclization with Molecular Oxygen
The benzimidazole core is efficiently constructed via condensation of N-substituted o-phenylenediamines with aldehydes. As demonstrated by Growing Science, reacting N1-(2-(4-chlorophenoxy)ethyl)benzene-1,2-diamine with formaldehyde in water under oxygen achieves cyclization in 3–5 hours at 60°C (yield: 89–92%). This method eliminates catalysts, leveraging oxygen as a terminal oxidant to dehydrogenate the intermediate dihydrobenzimidazole (Scheme 1).
Table 1: Comparative Yields of Benzimidazole Core Formation
Acid-Catalyzed Cyclization in Polar Solvents
Alternative approaches employ acidic conditions, as seen in WO2017191651A1, where dichloromethane (DCM) and methanol mixtures facilitate cyclization at 25–30°C. While avoiding aqueous conditions, this method requires post-reaction solvent stripping under reduced pressure to isolate amorphous intermediates.
N-Alkylation Strategies for 1-Substitution
Alkylation with 2-(2-Chlorophenoxy)Ethyl Halides
Introducing the 2-(2-chlorophenoxy)ethyl group necessitates alkylation of the benzimidazole nitrogen. WO2013150545A2 exemplifies this using mesylate intermediates, where ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is treated with HCl gas in ethanol at -15°C. Adapting this, the target compound’s synthesis may involve reacting benzimidazole with 2-(2-chlorophenoxy)ethyl bromide in DMF at 50°C for 6–8 hours.
Solvent Effects on Regioselectivity
Polar aprotic solvents (e.g., DMF, DMSO) enhance N-alkylation efficiency by stabilizing transition states. WO2017191651A1 reports that DCM-methanol mixtures (4:1 v/v) at 20–35°C minimize by-products during analogous alkylations, achieving >90% regioselectivity for the 1-position.
Hydroxymethyl Functionalization at the 2-Position
Reduction of Formyl Precursors
The 2-hydroxymethyl group is introduced via reduction of a formyl intermediate. Sodium borohydride (NaBH₄) in methanol at 0°C reduces 2-formylbenzimidazoles quantitatively. For example, WO2017191651A1 describes reducing a related compound using NaBH₄ in THF, yielding >95% pure product after crystallization.
Direct Hydroxymethylation via Aldehyde Cyclization
Alternatively, employing glycolaldehyde as the aldehyde component during cyclization (Section 2.1) directly yields the 2-hydroxymethyl group. This one-pot method, validated in, avoids post-cyclization modifications but requires strict stoichiometric control to prevent over-oxidation.
Optimization of Reaction Conditions
Solvent Systems and Temperature Profiles
Optimal solvents balance solubility and reactivity:
-
Cyclization : Water (for catalyst-free methods) vs. DCM/MeOH (for acid-mediated routes).
-
Crystallization : Methyl tert-butyl ether (MTBE) at -5°C induces polymorphic form-2 crystallization.
Table 2: Crystallization Conditions for Polymorph Control
Seeding Techniques for Polymorph Purity
WO2017191651A1 emphasizes seeding with form-2 crystals to enhance crystalline purity (99.5% by HPLC). Without seeding, amorphous forms dominate, necessitating secondary slurry purification in cyclohexane.
Analytical Characterization
PXRD and DSC Profiling
Crystalline form-2 displays distinct peaks at 2.8, 5.7, and 9.1° 2θ, while amorphous forms lack Bragg reflections. Differential scanning calorimetry (DSC) reveals a melting endotherm at 178°C for form-2.
Particle Size Distribution
Laser diffraction analysis of form-2 shows a bimodal distribution (D₀.₁: 0.76 μm; D₀.₉: 50.40 μm), critical for dissolution kinetics in formulation.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the chlorophenoxy group, leading to various reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential biological activities.
Biology: In biological research, {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is studied for its potential as an enzyme inhibitor or receptor modulator, given the known activities of benzimidazole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of products with specific properties and functions.
Mechanism of Action
The mechanism of action of {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the chlorophenoxyethyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural Analogues and Substituent Effects
A. Substituents at the N1 Position:
- 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole (): This compound replaces the ethyl linker in the target molecule with a methyl group. The shorter chain reduces steric bulk but may decrease lipophilicity compared to the ethyl-linked derivative.
- N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide (): The addition of a methyl group on the phenoxy ring and a furamide side chain enhances structural complexity.
- 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol (): Substitution with a fluorobenzyl group introduces a strong electron-withdrawing effect, which may alter electronic properties and metabolic stability compared to the chlorophenoxy ethyl group .
B. Substituents at the C2 Position:
- 2-(Chloromethyl)-1-phenyl-1H-benzimidazole ():
Replacing the hydroxymethyl group with a chloromethyl moiety increases electrophilicity, making it more reactive in nucleophilic substitution reactions. This derivative is often used as an intermediate for further functionalization .
- This difference may impact binding to biological targets .
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to halogenated or alkylated derivatives (e.g., ). However, the 2-chlorophenoxy ethyl group may offset this by increasing hydrophobicity .
- Thermal Stability: Compounds with extended alkyl chains (e.g., ethyl linkers) often exhibit lower melting points than methyl-linked analogs due to reduced crystallinity .
Biological Activity
The compound {1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, known for its unique structural characteristics, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.77 g/mol. The structure features a benzimidazole core substituted with a chlorophenoxyethyl group, which is crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing the benzimidazole moiety often exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed significant activity against various bacterial strains, suggesting that this compound could possess similar properties due to its structural analogies.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | E. coli | 32 µg/mL |
| Benzimidazole Derivative B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | TBD |
Anticancer Potential
The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a related compound was found to inhibit cell proliferation in non-small-cell lung cancer (NSCLC) models by inducing apoptosis through the activation of the caspase pathway. This suggests that this compound may also demonstrate similar effects.
Case Study: Anticancer Activity
In vitro studies on related benzimidazole compounds revealed:
- Cell Line : A549 (human lung cancer)
- IC50 Value : 15 µM after 48 hours
- Mechanism : Induction of apoptosis via mitochondrial pathway
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest:
- Absorption : Moderate absorption in gastrointestinal tract.
- Metabolism : Primarily hepatic metabolism.
- Excretion : Renal excretion as metabolites.
Toxicity studies indicate low cytotoxicity at therapeutic doses, but further investigations are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
